6-bromo-2-methoxynaphthalen-1-amine hydrochloride
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Overview
Description
6-bromo-2-methoxynaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H10BrNO·HCl It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains bromine, methoxy, and amine functional groups
Preparation Methods
The synthesis of 6-bromo-2-methoxynaphthalen-1-amine hydrochloride typically involves several steps. One common method starts with the bromination of 2-methoxynaphthalene to produce 6-bromo-2-methoxynaphthalene. This intermediate is then subjected to amination to introduce the amine group, resulting in 6-bromo-2-methoxynaphthalen-1-amine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
6-bromo-2-methoxynaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy and amine groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-bromo-2-methoxynaphthalen-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-2-methoxynaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit tyrosine-protein kinases, which play a role in cell signaling and cancer progression .
Comparison with Similar Compounds
6-bromo-2-methoxynaphthalen-1-amine hydrochloride can be compared with other similar compounds, such as:
2-bromo-6-methoxynaphthalene: Lacks the amine group and is used as an intermediate in organic synthesis.
6-methoxy-2-naphthol: Contains a hydroxyl group instead of an amine group and is used in the synthesis of pharmaceuticals.
Nabumetone: A non-steroidal anti-inflammatory drug that shares structural similarities with this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
1071532-77-8 |
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Molecular Formula |
C11H11BrClNO |
Molecular Weight |
288.57 g/mol |
IUPAC Name |
6-bromo-2-methoxynaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C11H10BrNO.ClH/c1-14-10-5-2-7-6-8(12)3-4-9(7)11(10)13;/h2-6H,13H2,1H3;1H |
InChI Key |
GSWZWHAWCBWULN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)N.Cl |
Purity |
90 |
Origin of Product |
United States |
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